molecular formula C19H20ClN3OS B2948385 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034268-92-1

2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2948385
CAS No.: 2034268-92-1
M. Wt: 373.9
InChI Key: VJHBRUPEUWZPTG-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide (CAS: 2034268-92-1) is a synthetic acetamide derivative with the molecular formula C₁₉H₂₀ClN₃OS and a molecular weight of 373.90 g/mol . Its structure features:

  • A 2-chlorophenyl group linked to an acetamide backbone.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-13-10-14(2)23(22-13)17(18-8-5-9-25-18)12-21-19(24)11-15-6-3-4-7-16(15)20/h3-10,17H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHBRUPEUWZPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is a derivative of pyrazole and thiophene, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, cytotoxic, and other pharmacological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₄H₁₆ClN₃O
  • Molecular Weight : 277.75 g/mol
  • CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.

Biological Activity Overview

The biological activities of the compound can be summarized into several key categories:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

  • A study on various pyrazole derivatives showed significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammation. The selectivity index for some compounds reached values above 10, indicating a strong preference for COX-2 inhibition over COX-1, thus suggesting reduced gastrointestinal side effects .

2. Cytotoxic Effects

Cytotoxic activity against cancer cell lines has also been reported:

  • In vitro assays demonstrated that related pyrazole compounds exhibited IC₅₀ values ranging from 7.67 μg/mL to 20 μg/mL against HeLa and HepG2 cell lines. These values indicate moderate to strong cytotoxic effects, suggesting potential for further development as anticancer agents .

3. Additional Pharmacological Effects

Other pharmacological activities include:

Table 1: Summary of Biological Activities

Activity TypeTest SystemResult (IC₅₀)Reference
Anti-inflammatoryRat paw edema modelED₅₀ = 5.63 μmol/kg
CytotoxicityHeLa cellsIC₅₀ = 12.20 μg/mL
CytotoxicityHepG2 cellsIC₅₀ = 16.70 μg/mL
Antioxidant ActivityDPPH assayNot quantified
Antimicrobial ActivityVarious bacterial strainsNot quantified

Case Studies

  • Study on Pyrazole Derivatives : A research article focused on the synthesis and evaluation of various substituted pyrazoles indicated that compounds similar to our target exhibited significant anti-inflammatory effects in vivo using carrageenan-induced rat models .
  • Cytotoxicity Evaluation : A study assessing the cytotoxic effects of newly synthesized heterocyclic compounds found that specific pyrazole derivatives had strong activity against cancer cell lines, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related analogs:

Compound Name/ID Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Notable Features
Target Compound C₁₉H₂₀ClN₃OS 2-Chlorophenyl, thiophene, 3,5-dimethylpyrazole 373.90 Not reported Not reported Thiophene as bioisostere
N-(4-Chloro-2-methylphenyl)-imidazole hybrid (7c) C₂₃H₂₂ClN₅O 4-Chloro-2-methylphenyl, imidazole 431.91 144–146 70% Antimicrobial activity reported
N-(4-Chlorophenyl)-imidazole hybrid (7d) C₂₂H₂₀ClN₅O 4-Chlorophenyl, imidazole 413.88 170–172 75% Higher melting point
Benzothiazole derivative (7) C₁₆H₁₁ClF₃N₂OS 6-Trifluoromethylbenzothiazole 371.79 Not reported 75% Microwave-assisted synthesis
Difluoromethylpyrazole analog (189) C₂₉H₂₈ClF₄N₅O₃S Difluoromethylpyrazole, indazole 658.08 Not reported Not reported Complex substituents, higher MW
Key Observations:
  • Bioisosteric Replacements: The target compound substitutes thiophene for the imidazole ring seen in compounds 7c and 7d .
  • Chlorophenyl Variants : All analogs retain a chlorophenyl group, but its position (e.g., 2-chloro in the target vs. 4-chloro in 7c/7d) influences steric and electronic properties. For example, 7d’s 4-chlorophenyl group correlates with a higher melting point (170–172°C), suggesting stronger intermolecular forces .
  • Molecular Weight : The target compound (373.90 g/mol) is smaller than the difluoromethylpyrazole analog (658.08 g/mol), which may affect pharmacokinetic properties like absorption and distribution .

Hydrogen Bonding and Crystallography

In contrast, the pyrazole-imidazole hybrids (7c, 7d) may form stronger intermolecular networks due to their imidazole rings, as reflected in their higher melting points .

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